4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde
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Overview
Description
4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde is a complex organic compound that features a combination of bromophenyl, oxazole, and difluorobenzaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor, such as a 2-bromoaniline derivative, with a suitable carbonyl compound under acidic or basic conditions. The resulting oxazole intermediate is then subjected to further functionalization to introduce the methoxy and difluorobenzaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzoic acid
Reduction: 4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and difluorobenzaldehyde moiety can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde
- 4-{[5-(2-Methylphenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde
- 4-{[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde
Uniqueness
The presence of the bromine atom in 4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents, making this compound particularly interesting for further study.
Properties
IUPAC Name |
4-[[5-(2-bromophenyl)-1,3-oxazol-2-yl]methoxy]-3,5-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF2NO3/c18-12-4-2-1-3-11(12)15-7-21-16(24-15)9-23-17-13(19)5-10(8-22)6-14(17)20/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXHPAWYDLGKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)COC3=C(C=C(C=C3F)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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